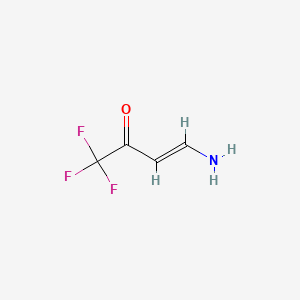

4-Amino-1,1,1-trifluoro-3-buten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-amino-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJDPIHFALRNER-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CN)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/N)\C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184848-89-3 | |

| Record name | 4-Amino-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of β Aminoenones and Trifluoromethylated Compounds in Chemical Synthesis

The importance of 4-Amino-1,1,1-trifluoro-3-buten-2-one (B69010) in organic chemistry stems from the synergistic properties of its constituent functional groups. Both β-aminoenones and trifluoromethylated compounds are independently recognized as privileged scaffolds and functional groups in synthetic and medicinal chemistry.

β-Aminoenones, also known as β-enaminones, are highly versatile intermediates for the synthesis of a wide array of organic molecules. acgpubs.org Their utility is derived from their ambident reactivity, containing nucleophilic and electrophilic sites that can be selectively targeted. They are extensively used as precursors for the construction of biologically active heterocycles like pyrazoles, quinolines, and pyridinones. acgpubs.org The presence of both a carbonyl and an amino group in their structure makes them exceptionally useful building blocks in organic synthesis. researchgate.net Transformation strategies involving β-enaminones are widely employed in the synthesis of numerous biologically active drugs and natural products. rsc.org

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern drug design. hovione.com This is due to the unique physicochemical properties that the -CF3 group imparts upon a parent molecule, which can significantly enhance its biological and pharmacokinetic profile. mdpi.comnih.gov The introduction of a trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity to biological targets. wechemglobal.com The C-F bond is one of the strongest in organic chemistry, which accounts for the high metabolic stability of the trifluoromethyl group. mdpi.com These attributes are critical for converting a promising compound into a viable drug candidate. mdpi.comnih.gov

Table 1: Physicochemical Effects of Trifluoromethyl Group Incorporation

| Property | Effect of -CF3 Group | Rationale |

|---|---|---|

| Lipophilicity | Increases | Enhances membrane permeability and can improve drug-receptor interactions. mdpi.comwechemglobal.com |

| Metabolic Stability | Increases | The high strength of the C-F bond resists metabolic degradation, increasing drug half-life. mdpi.comwechemglobal.com |

| Binding Affinity | Can enhance | The strong electronegativity can lead to favorable electrostatic interactions with biological targets. wechemglobal.com |

| Acidity of Proximal Protons | Increases | The strong electron-withdrawing nature acidifies adjacent C-H, N-H, or O-H bonds. |

| Bioavailability | Often improves | A combination of enhanced lipophilicity and metabolic stability can lead to better oral bioavailability. wechemglobal.com |

The convergence of the β-aminoenone scaffold with the trifluoromethyl group in this compound results in a synthon with amplified potential for creating novel, high-value molecules, particularly for pharmaceutical applications.

Overview of the Unique Reactivity Landscape of 4 Amino 1,1,1 Trifluoro 3 Buten 2 One

The reactivity of 4-Amino-1,1,1-trifluoro-3-buten-2-one (B69010) is dictated by the interplay between the enaminone system and the potent electron-withdrawing trifluoromethyl group. This creates a molecule with multiple reactive sites, capable of participating in a diverse range of chemical transformations. While specific studies on this exact molecule are limited, its reactivity can be inferred from extensive research on analogous trifluoromethylated enaminones and related precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO). tandfonline.comresearchgate.netsemanticscholar.org

The core reactivity features include:

Nucleophilic Character : The enamine nitrogen and the α-carbon can act as nucleophiles, which is a characteristic reaction of β-aminoenones.

Electrophilic Character : The carbonyl carbon and the β-carbon are electrophilic. The presence of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Cyclization Reactions : This compound is an ideal precursor for synthesizing trifluoromethyl-substituted heterocycles. researchgate.netsemanticscholar.org It can react with binucleophiles to form various five- and six-membered rings. For instance, reactions with hydrazines can yield pyrazoles, while reactions with amidines or ureas can produce pyrimidines. researchgate.net

Michael Additions : The electron-deficient double bond can undergo conjugate (Michael) addition reactions with various nucleophiles.

The trifluoromethyl group's influence is paramount. It polarizes the entire molecule, making the carbonyl carbon a hard electrophilic center and the β-carbon a soft electrophilic center. This electronic modulation is key to its utility in building complex molecular architectures, including those found in pharmaceuticals like the COX-2 inhibitor Celebrex®, which features a trifluoromethyl-substituted pyrazole (B372694) ring that can be synthesized from related precursors. researchgate.netsemanticscholar.org

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| Heterocycle Synthesis | Hydrazine (B178648) Derivatives | Trifluoromethyl-substituted pyrazoles |

| Amidines / Guanidines | Trifluoromethyl-substituted pyrimidines | |

| Hydroxylamine (B1172632) | Trifluoromethyl-substituted isoxazoles | |

| Nucleophilic Addition to Carbonyl | Organometallic Reagents | Tertiary alcohols |

| Reducing Agents (e.g., NaBH4) | Secondary alcohols | |

| Michael Addition | Soft Nucleophiles (e.g., thiols, amines) | β-substituted trifluoromethyl ketones |

| Condensation | Active Methylene Compounds | Substituted pyridones or other complex heterocycles |

Advanced Structural and Spectroscopic Analysis

X-ray Diffraction Studies for Solid-State Molecular Conformation

No publicly available X-ray diffraction data could be located for 4-Amino-1,1,1-trifluoro-3-buten-2-one (B69010). Consequently, a detailed analysis of its solid-state molecular conformation is not possible.

Without crystallographic data, a definitive description of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding, cannot be provided.

The preferred stereochemical configuration (E/Z) of this compound in the solid state remains unconfirmed due to the absence of X-ray diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic NMR spectroscopy is likely used for routine quality control by manufacturers, detailed, peer-reviewed characterization of chemical shifts and coupling constants for this compound is not available in the scientific literature.

A complete and verified set of 1H, 13C, and 19F NMR data, including specific chemical shifts (δ) and coupling constants (J), has not been published. This information is essential for a full structural elucidation in solution.

Due to the lack of detailed NMR studies, including experiments like Nuclear Overhauser Effect (NOE) spectroscopy, an analysis of the compound's preferred conformation (e.g., Z, s-cis or E, s-trans) in various solvents cannot be conducted.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

While basic Infrared (IR) spectra may exist, a detailed analysis of both IR and Raman spectra for this compound, particularly concerning the assignment of vibrational modes for its functional groups and the study of hydrogen bonding, is not present in the accessible literature.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules containing chromophores. In this compound, the conjugated system of the enaminone moiety (N-C=C-C=O) is the primary chromophore responsible for the absorption of UV-Vis radiation.

The delocalization of π-electrons across this conjugated system, influenced by the electron-donating amino group (-NH2) and the electron-withdrawing trifluoromethyl (-CF3) and carbonyl (C=O) groups, dictates the energy of its molecular orbitals. Consequently, the electronic transitions between these orbitals can be observed in the UV-Vis spectrum. The principal electronic transitions anticipated for this molecule are the π → π* and n → π* transitions. libretexts.orgresearchgate.net

The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically characterized by high molar absorptivity (ε) values and are strongly influenced by the extent of conjugation. libretexts.org For α,β-unsaturated ketones, the conjugation of a carbon-carbon double bond with a carbonyl group results in a bathochromic shift (a shift to a longer wavelength) of the π → π* absorption band compared to isolated chromophores. researchgate.net The presence of the amino group in the β-position further extends the conjugation, leading to an additional bathochromic shift. Studies on β-amino-enones have shown that the magnitude of this shift can be significant, often in the range of 60-90 nm depending on the stereochemistry. rsc.org

The n → π* transition involves the excitation of an electron from a non-bonding (n) orbital, primarily localized on the oxygen and nitrogen atoms, to an antibonding π* orbital. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions. masterorganicchemistry.com The presence of polar solvents can influence the position of the n → π* absorption band, often causing a hypsochromic (blue) shift.

While specific experimental data for this compound is not extensively reported in the literature, the expected UV-Vis absorption maxima can be estimated based on the analysis of similar enaminone structures.

Table 1: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~280 - 320 | > 10,000 |

| n → π* | ~340 - 380 | < 1,000 |

Note: These are estimated values based on the typical spectroscopic behavior of β-amino-α,β-unsaturated ketones.

Mass Spectrometry (GC-MS, LC-MS) for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and analysis of complex mixtures, making it a powerful tool for structural confirmation and reaction monitoring.

For this compound, both GC-MS and LC-MS can be employed for its characterization. The choice of technique would depend on the compound's volatility and thermal stability. Given its structure, LC-MS is likely a suitable method for its analysis. chromatographyonline.com

In a mass spectrometer, the molecule is first ionized, typically resulting in the formation of a molecular ion (M⁺•). The mass of this molecular ion provides the compound's molecular weight. For this compound (C4H4F3NO), the exact mass of the molecular ion would be approximately 139.02 g/mol .

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic fragment ions. The fragmentation pattern is highly dependent on the molecule's structure and provides valuable information for its identification. For α,β-unsaturated ketones, fragmentation often occurs at the bonds adjacent to the carbonyl group. nih.govlibretexts.org

Key predicted fragmentation pathways for this compound include:

Loss of the trifluoromethyl group: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a •CF3 radical, resulting in an [M - CF3]⁺ ion.

Cleavage of the carbonyl group: Loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for ketones.

McLafferty Rearrangement: While less common for this specific structure due to the lack of a sufficiently long alkyl chain with a γ-hydrogen, related rearrangements could occur. researchgate.net

Cleavage of the amino group: Fragmentation involving the C-N bond can also be expected.

The analysis of these fragment ions allows for the confirmation of the compound's structure. Furthermore, by monitoring the appearance of the molecular ion of the product and the disappearance of the reactants' molecular ions, LC-MS can be effectively used to track the progress of a chemical reaction involving this compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺• | 139 | Molecular Ion |

| [M - CF3]⁺ | 70 | Loss of Trifluoromethyl Radical |

| [M - CO]⁺• | 111 | Loss of Carbon Monoxide |

| [CF3]⁺ | 69 | Trifluoromethyl Cation |

Note: These are predicted m/z values for the most common isotopes and represent plausible fragmentation pathways.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT, MNDO/PM3)

While general principles of quantum chemical calculations are well-established, specific findings for 4-Amino-1,1,1-trifluoro-3-buten-2-one (B69010) are not available.

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of this compound were identified. Such a study would typically involve calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Electronic Structure and Molecular Orbital Analysis (e.g., Electrophilic Sites)

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps to identify electrophilic sites of this compound, is not present in the available literature. These analyses are crucial for predicting the reactivity of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

There were no found studies that computationally predicted spectroscopic properties (such as IR, NMR) for this compound and correlated them with experimental data.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is another area where specific research is lacking.

Transition State Analysis and Reaction Energy Profiles

No computational studies detailing the transition state analysis or reaction energy profiles for reactions involving this specific enaminone were found. This type of research is fundamental to understanding reaction kinetics and pathways.

Solvent Effects on Reaction Pathways and Selectivity

The influence of solvent effects on the reaction pathways and selectivity of this compound has not been computationally investigated in the available literature.

Analysis of Intramolecular and Intermolecular Interactions

Theoretical and computational studies provide significant insights into the molecular structure and stability of this compound. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, a comprehensive analysis of closely related trifluoromethylated β-aminoenones offers a reliable framework for understanding its intramolecular and intermolecular interactions. The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing group, alongside the amino and keto functionalities, creates a unique electronic environment that dictates the nature of these interactions.

Intramolecular Interactions: The Role of Hydrogen Bonding

A predominant feature in molecules of this class is the formation of a strong intramolecular hydrogen bond. In the case of this compound, this is expected to occur between the hydrogen atom of the amino group (-NH2) and the oxygen atom of the carbonyl group (C=O), forming a stable six-membered ring. This type of interaction is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond is strengthened by the delocalization of π-electrons across the O=C-C=C-N backbone.

Computational studies on analogous compounds, such as (Z)-4,4,4-trifluoro-1-(2-hydroxyphenyl)-3-(methylamino)-2-buten-1-one, have been conducted using Density Functional Theory (DFT) calculations. These studies confirm the prevalence of a strong intramolecular N−H···O hydrogen bond, which plays a decisive role in determining the molecule's planar conformation and the preference for the Z configuration. The electron-withdrawing nature of the trifluoromethyl group further strengthens this intramolecular hydrogen bond. This is due to an inductive effect, which increases the acidity of the N-H proton, thereby enhancing its interaction with the carbonyl oxygen. nih.gov

Intermolecular Interactions and Steric Effects

In the solid state, the arrangement of molecules is governed by a combination of intermolecular forces. For this compound, in addition to standard van der Waals forces, several other interactions are anticipated based on studies of similar structures.

Fluorine Interactions: The trifluoromethyl group is a key player in directing intermolecular assembly. Weak interactions involving fluorine, such as F···F and C−H···F contacts, are expected to contribute to the stability of the crystal lattice.

The following table summarizes the key interaction parameters derived from computational studies on a closely related analogue, (Z)-4,4,4-trifluoro-1-(2-hydroxyphenyl)-3-(methylamino)-2-buten-1-one, which provide a model for understanding the interactions in this compound.

| Interaction Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| Intramolecular N-H···O | - | - | - | - |

| Intermolecular O-H···O | 0.860 | 1.832 | 2.677 | 166.4 |

| Intermolecular C-H···π | - | - | - | - |

Applications of 4 Amino 1,1,1 Trifluoro 3 Buten 2 One in Complex Organic Synthesis

Synthesis of Fluorinated Heterocyclic Compounds

The enaminone structure of 4-Amino-1,1,1-trifluoro-3-buten-2-one (B69010) suggests its utility in the synthesis of five-membered heterocycles through reactions with appropriate binucleophiles. For instance, reaction with hydrazine (B178648) derivatives could theoretically yield trifluoromethyl-substituted pyrazoles. Similarly, reaction with hydroxylamine (B1172632) could provide access to isoxazoles. The Paal-Knorr synthesis, a common method for preparing pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds, could potentially be adapted. wikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in However, specific examples detailing the use of this compound for the synthesis of these five-membered rings are not extensively reported.

The construction of six-membered heterocyclic rings often involves condensation reactions where a 1,3-dicarbonyl or a related synthon is a key component. This compound, as a vinylogous amide, could participate in reactions like the Hantzsch pyridine (B92270) synthesis or related multicomponent reactions to form substituted pyridines. wikipedia.orgorganic-chemistry.orgchemtube3d.combeilstein-journals.orgnih.gov The synthesis of pyrimidinones (B12756618) could be envisaged through its reaction with ureas or related compounds. nih.govresearchgate.net The formation of quinolines often involves the cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds, a role that this compound could potentially fulfill. organic-chemistry.orgnih.govsci-hub.senih.gov Despite these theoretical possibilities, the scientific literature does not provide extensive examples of these specific transformations starting from this compound.

The synthesis of seven-membered rings such as 1,4-diazepines can be achieved by the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds. There is evidence that the related compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), reacts with ethylenediamine (B42938) to form a 5-trifluoromethyl-2,3-dihydro-1,4-diazepine. researchgate.net This suggests a high probability that this compound would undergo a similar reaction. The synthesis of benzodiazepines often involves the reaction of o-phenylenediamines with 1,3-dielectrophiles. While plausible, direct evidence for the use of this compound in benzodiazepine (B76468) synthesis is not prominent in the literature.

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

As an activated α,β-unsaturated system, this compound is a prime candidate for Michael addition reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govnih.gov Nucleophiles such as stabilized carbanions, amines, thiols, and alcohols could potentially add to the β-position of the enaminone, leading to a variety of functionalized products. These reactions would be crucial for elaborating more complex molecular structures. The enamine moiety can also be involved in various cyclization and condensation reactions, leading to the formation of carbon-heteroatom bonds within newly formed rings.

As a Building Block for Trifluoromethyl-Substituted Scaffolds

The presence of a trifluoromethyl group makes this compound a valuable building block for introducing this important moiety into organic molecules. rsc.orgresearchgate.net The trifluoromethyl group can significantly alter the physical, chemical, and biological properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the use of this compound in the synthesis of novel trifluoromethyl-substituted scaffolds is of great interest in medicinal chemistry and materials science.

Derivatization for Potential Applications in Material Science (e.g., Metal Ligands)

A notable application of trifluoromethylated enaminones, the class of compounds to which this compound belongs, is in the field of coordination chemistry. Research has shown that trifluoromethylated enaminones can act as versatile ligands for transition metals, such as copper(II). rsc.orgnih.govrsc.orgresearchgate.net

The enaminone moiety provides a bidentate N,O-chelation site for metal ions. The coordination of these ligands to metal centers can lead to the formation of both mononuclear and dinuclear complexes. The specific structure of the resulting complex is influenced by the nature of the substituents on the enaminone ligand.

The electronic properties of these ligands and their corresponding metal complexes have been investigated. Cyclic voltammetry studies have been conducted to understand their redox behavior. The coordination to a metal ion can influence the redox properties of the enaminone ligand.

The ability of this compound and its derivatives to form stable metal complexes opens up possibilities for their use in various areas of material science. These complexes could potentially exhibit interesting magnetic, optical, or catalytic properties. For example, they could be explored as components of magnetic materials, as luminophores in organic light-emitting diodes (OLEDs), or as catalysts in various organic transformations.

Applications in Peptide Synthesis for N-Protection of Amino Acids

No information available in the scientific literature.

Synthesis and Reactivity of 4 Amino 1,1,1 Trifluoro 3 Buten 2 One Derivatives and Analogues

Structural Modifications and Their Impact on Reactivity and Selectivity

The reactivity of the 4-substituted-1,1,1-trifluoro-3-buten-2-one scaffold is dominated by the presence of the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the α,β-unsaturated carbonyl system. Structural modifications, particularly at the 4-position, significantly modulate this reactivity and influence the selectivity of subsequent transformations.

The parent compound, 4-Amino-1,1,1-trifluoro-3-buten-2-one (B69010), is an enaminone. The nitrogen atom's lone pair can donate electron density into the conjugated system, which tempers the electrophilicity of the β-carbon compared to other analogues. This push-pull electronic effect stabilizes the molecule while still allowing for reactions with strong electrophiles or participation in cycloadditions.

In contrast, replacing the amino group with an alkoxy group, such as in 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO), results in a highly reactive β-alkoxy-α,β-unsaturated trifluoromethyl ketone. The alkoxy group is a less effective electron donor than the amino group, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. This heightened reactivity makes ETFBO a valuable intermediate for addition-elimination reactions. researchgate.net

Further modifications, such as introducing an aryl group at the 4-position, create β-arylvinyltrifluoromethylketones. The electronic nature of the aryl substituent (whether it is electron-donating or electron-withdrawing) can fine-tune the reactivity of the enone system. These analogues are key precursors for synthesizing various heterocyclic compounds like pyrimidinones (B12756618). researchgate.net The choice of substituent at the 4-position is therefore a critical strategic decision in synthesis, dictating the types of reactions the building block will undergo and the products it will selectively form.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound often starts from a more reactive 4-substituted analogue, like a 4-alkoxy derivative. The general strategy involves a nucleophilic substitution reaction where the alkoxy group is displaced by a primary or secondary amine.

For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with tris(diethylamino) phosphine (B1218219) results in the formation of (E)-4-(diethylamino)-1,1,1-trifluoro-3-buten-2-one in good yield. researchgate.net This transformation showcases the displacement of the ethoxy group by the diethylamino moiety. Similarly, various amines can be used to generate a library of N-substituted derivatives.

Below is an interactive table summarizing examples of N-substituted derivatives and their common synthesis route.

| Derivative Name | Amine Precursor | Starting Material | Synthesis Method |

| (E)-4-(Diethylamino)-1,1,1-trifluoro-3-buten-2-one | Diethylamine (from phosphine reagent) | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Nucleophilic Substitution |

| N-(3-Oxo-4,4,4-trifluorobut-1-enyl)morpholine | Morpholine | 4-Alkoxy-1,1,1-trifluoro-3-buten-2-one | Nucleophilic Substitution |

| Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate | Ethyl piperidine-4-carboxylate | 4-Alkoxy-1,1,1-trifluoro-3-buten-2-one | Nucleophilic Substitution |

This method provides a straightforward and modular approach to a wide range of N-substituted enaminones, which are valuable intermediates for synthesizing more complex nitrogen-containing heterocycles.

Exploration of Other Electrophilic 4-Substituted-1,1,1-trifluoro-3-buten-2-one Analogues (e.g., 4-Alkoxy, 4,4-Diethoxy, 4-Aryl)

A variety of electrophilic analogues of this compound have been synthesized to serve as versatile trifluoromethyl-containing building blocks. These compounds typically feature a good leaving group at the 4-position, facilitating a range of synthetic transformations.

4-Alkoxy Analogues: The most prominent example is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). Its high electrophilicity makes it an excellent substrate for reactions with various nucleophiles.

Organometallic Reagents: ETFBO reacts with phenylmagnesium bromide to yield products of ethoxy group substitution, while reactions with organozinc compounds lead to 1,2-addition at the carbonyl group. researchgate.net

Phosphorous Nucleophiles: It undergoes reactions with diethyl phosphite (B83602), tributyl phosphine, and triethyl phosphite, the latter resulting in a [4+2] cycloaddition product. researchgate.net

Heterocycle Synthesis: ETFBO is a key precursor for trifluoromethyl-substituted thiophenes, furans, and pyrroles. researchgate.netsemanticscholar.org

4-Aryl Analogues: The synthesis of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones can be achieved through the trifluoroacetylation of acetophenone (B1666503) dimethylacetals. researchgate.net These compounds are particularly useful in condensation reactions. For instance, their reaction with urea (B33335) in the presence of hydrochloric acid provides a direct route to 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones. researchgate.net

The reactivity of these analogues is summarized in the table below.

| Analogue Type | Example Compound | Key Reactions | Products |

| 4-Alkoxy | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Nucleophilic Substitution, 1,2-Addition, Cycloaddition | β-Arylvinyltrifluoromethylketones, Heterocycles |

| 4-Aryl | 4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-one | Condensation | 6-Aryl-4-trifluoromethyl-2(1H)-pyrimidinones |

Compounds Derived from Sequential Reactions and Multi-component Protocols

The reactive nature of 4-substituted-1,1,1-trifluoro-3-buten-2-one analogues makes them ideal substrates for sequential and multi-component reactions, enabling the efficient construction of complex molecular architectures.

A notable example is a synthetic approach toward the COX-2 inhibitor Celebrex® (celecoxib). researchgate.net This synthesis utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) in a sequence that begins with an addition-elimination reaction, followed by a thiazolium-catalyzed Stetter reaction. researchgate.netsemanticscholar.org The Stetter reaction, a 1,4-addition of an aldehyde to a Michael acceptor, is a powerful C-C bond-forming reaction that produces 1,4-dicarbonyl compounds, which are themselves versatile intermediates for heterocycles. researchgate.net

Another example of a sequential protocol is the synthesis of 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones. This process involves the initial synthesis of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, which are then reacted with urea in a one-pot condensation and cyclization sequence to afford the final pyrimidinone products. researchgate.net

These multi-step, often one-pot, procedures are highly valuable in synthesis as they increase efficiency, reduce waste, and allow for the rapid assembly of complex, fluorinated molecules from simple, readily available precursors.

Conclusion and Future Perspectives in the Academic Research of 4 Amino 1,1,1 Trifluoro 3 Buten 2 One

Summary of Key Synthetic and Mechanistic Insights

The synthesis of 4-Amino-1,1,1-trifluoro-3-buten-2-one (B69010) and its derivatives is primarily achieved through a robust and straightforward two-step process. The general synthetic route commences with the trifluoroacetylation of an enol ether, such as ethyl vinyl ether, using trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like pyridine (B92270). This reaction yields an intermediate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. The subsequent and final step involves an oxygen-nitrogen exchange reaction, where the ethoxy group is displaced by ammonia (B1221849) or a primary amine in a suitable solvent like acetonitrile, affording the target enaminone in good yields. rsc.org

From a mechanistic standpoint, these trifluoromethylated β-aminovinyl ketones, also known as enaminones, exhibit a "push-pull" electronic system. The potent electron-withdrawing nature of the trifluoromethyl group polarizes the molecule, rendering the carbonyl carbon highly electrophilic and the β-carbon of the enamine system nucleophilic. This electronic arrangement is fundamental to its reactivity. Spectroscopic and crystallographic studies have shown that these enaminones typically exist in the more stable Z-isomeric form, stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. tandfonline.com

Emerging Research Directions for Enhanced Synthetic Utility

The synthetic potential of this compound and its analogues is being increasingly recognized, with research extending beyond simple derivatization. A significant area of focus is their application as versatile precursors for a wide array of trifluoromethyl-substituted heterocyclic compounds. The inherent reactivity of the enaminone scaffold allows for its elaboration into more complex molecular architectures, which are of considerable interest in medicinal and agrochemical research. rsc.orgtandfonline.com

Recent studies have highlighted the utility of these enaminones in the synthesis of compounds with potential biological activity. For instance, derivatives of trifluoromethylated enaminones have been investigated for their anticonvulsant properties, opening a new avenue for the design of novel central nervous system agents. nsf.gov The ability to readily introduce the trifluoromethyl group, a moiety known to enhance metabolic stability and bioavailability, makes these enaminones attractive starting materials for drug discovery programs. tandfonline.com Further exploration into their reactivity with a broader range of electrophiles and nucleophiles is expected to uncover new synthetic transformations and expand their utility.

Potential for Novel Transformations and Catalytic Applications

The unique electronic and structural features of this compound make it a promising substrate for novel chemical transformations and catalytic processes. Its ability to act as a bidentate ligand, coordinating with metal centers through the nitrogen and oxygen atoms, has been explored. The coordination chemistry of trifluoromethylated enaminones with transition metals like copper(II) has been investigated, leading to the formation of both monomeric and dimeric complexes. rsc.org This interaction with metals suggests potential applications in catalysis, where the metal center's reactivity could be modulated by the electronic properties of the enaminone ligand.

Furthermore, these enaminones have been shown to participate in cascade cyclization reactions. For example, in the presence of a copper catalyst, they can react with N-tosylhydrazones to produce highly functionalized trifluoromethyl-substituted 2H-furans. The proposed mechanism involves the formation of an amino-cyclopropane intermediate, which then undergoes a selective carbon-carbon bond cleavage. rsc.org Additionally, their reaction with reagents like phenylhydrazine (B124118) and hydroxylamine (B1172632) hydrochloride can lead to the regioselective synthesis of trifluoromethyl-containing azomethine pyrazoles and isoxazoles. nih.gov These transformations underscore the potential for developing new, efficient methods for constructing complex fluorinated molecules.

Future Theoretical Investigations and Computational Design Principles

While experimental studies have provided significant insights into the reactivity of this compound, there remains considerable scope for theoretical and computational investigations. Density Functional Theory (DFT) calculations could be employed to further elucidate the electronic structure, frontier molecular orbitals, and reaction mechanisms of this compound and its derivatives. Such studies could provide a deeper understanding of its reactivity patterns and help in predicting the outcomes of new reactions.

Computational modeling can also play a crucial role in the design of novel catalysts and reagents that can harness the synthetic potential of this enaminone. For example, theoretical calculations could be used to design more efficient metal catalysts for asymmetric transformations, leading to the synthesis of chiral fluorinated compounds. Furthermore, computational screening of virtual libraries of enaminone derivatives could help identify new molecules with desirable electronic or biological properties, thereby guiding future synthetic efforts. The study of the redox properties of these compounds and their metal complexes, which has been touched upon in the literature, could also be expanded through computational methods to predict their behavior in electrochemical applications. rsc.org

Q & A

Basic: What are the established synthesis protocols for 4-amino-1,1,1-trifluoro-3-buten-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting trifluoroacetic acid derivatives (e.g., CF₃COX, where X = halide) with β-amino crotononitrile under basic conditions. For instance, potassium tert-butoxide in dimethoxyethane at 0–10°C achieves a 74% yield when reacting with 3-methoxypropionitrile . Key variables include:

- Temperature: Lower temperatures (0–10°C) minimize side reactions.

- Base Strength: Strong bases (e.g., KOtBu) enhance nucleophilic attack on the trifluoromethyl carbonyl group.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, dimethoxyethane) stabilize intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.